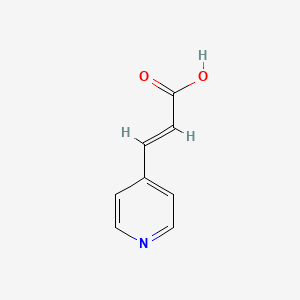

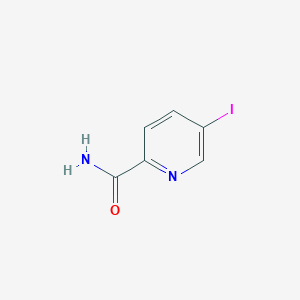

5-碘代吡啶-2-甲酰胺

描述

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the class of compounds it belongs to and its key features .

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized. It includes the starting materials, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .科学研究应用

影像示踪剂开发

5-碘代吡啶-2-甲酰胺类似物已被探索作为潜在的影像示踪剂。例如,碘标记类似物 N-(2-氨基乙基)-5-碘代吡啶-2-甲酰胺,在人类 SPET(单光子发射计算机断层扫描)研究中取得成功。该研究领域探索了此类化合物通过 PET(正电子发射断层扫描)等成像技术辅助诊断和研究神经精神疾病的潜力 (Beer 等,1995).

化学合成和催化

该化合物可用于化学合成和催化领域。研究利用了 5-碘代吡啶-2-甲酰胺的衍生物进行钯催化的氨基羰基化,该过程对于生产各种具有生物学重要性的化合物(包括 N-取代烟酰胺和吡啶基-乙酰甘氨酸)至关重要 (Takács 等,2007).

药物开发和抗肿瘤活性

5-碘代吡啶-2-甲酰胺的衍生物因其在抗肿瘤药物开发中的潜力而受到研究。这些衍生物(例如 N-[2-(二甲氨基)乙基]-9-氨基吖啶-4-甲酰胺)已显示出体内抗肿瘤活性,特别是对实体瘤。这项研究对于开发新的癌症疗法至关重要 (Denny 等,1987).

蛋白质修饰

在蛋白质科学中,5-碘代吡啶-2-甲酰胺衍生物用于将重原子引入特定的蛋白质位点。该应用对于蛋白质的结构研究非常重要,因为它有助于通过 X 射线晶体学等技术确定蛋白质的三维结构 (Riley & Perham,1973).

抗球虫活性

对硝基吡啶甲酰胺衍生物(5-硝基烟酰胺的异构体,5-碘代吡啶-2-甲酰胺的相关化合物)的研究表明,这些化合物具有显着的抗球虫活性。这表明在兽医学和动物健康领域有潜在的应用 (Morisawa 等,1977).

非线性光学性质

研究还集中在合成衍生物(如 6-氨基-5-氰基-2-氧代-N-(吡啶-2-基)-2H-[1,2'-联吡啶]-3-甲酰胺),探索其非线性光学性质和在材料科学中的潜在应用 (Jayarajan 等,2019).

作用机制

Target of Action

5-Iodopicolinamide, also known as 5-iodopyridine-2-carboxamide, is structurally related to UK-2A and antimycin-A . Its primary target is the cytochrome bc1 complex , a crucial component of the electron transport chain in mitochondria. This complex plays a vital role in cellular respiration, facilitating the transfer of electrons and the pumping of protons to generate ATP, the energy currency of the cell.

Mode of Action

5-Iodopicolinamide binds into the Qi-site in the cytochrome bc1 complex . The detailed binding mode of picolinamide fungicides remains unknown . It’s known that the substituted aromatic rings in antimycin-a and uk-2a are the pharmacophore fragments and make the primary contribution when bound to a protein .

Biochemical Pathways

The binding of 5-Iodopicolinamide to the cytochrome bc1 complex disrupts the normal function of the electron transport chain This disruption can lead to a decrease in ATP production, affecting various downstream biochemical pathways that rely on ATP for energy

安全和危害

生化分析

Biochemical Properties

It is known that picolinamide fungicides, which are structurally related to 5-Iodopicolinamide, can bind into the Qi-site in the bc1 complex This suggests that 5-Iodopicolinamide may interact with certain enzymes and proteins within this complex

Molecular Mechanism

It is hypothesized that 5-Iodopicolinamide may exert its effects at the molecular level through binding interactions with biomolecules within the bc1 complex These interactions could potentially lead to changes in enzyme activity and gene expression

属性

IUPAC Name |

5-iodopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYINBVIDWNJXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308978 | |

| Record name | 5-Iodo-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41960-46-7 | |

| Record name | 5-Iodo-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41960-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。